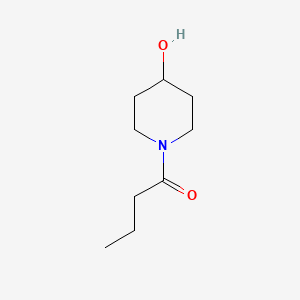
1-(4-Hydroxypiperidin-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxypiperidin-1-yl)butan-1-one is an organic compound with the molecular formula C9H17NO2 It is characterized by a piperidine ring substituted with a hydroxyl group and a butanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxypiperidin-1-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypiperidine with butanone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or crystallization, are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 1-(4-Hydroxypiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-oxopiperidin-1-yl)butan-1-one.
Reduction: Formation of 1-(4-hydroxypiperidin-1-yl)butanol.
Substitution: Formation of 1-(4-chloropiperidin-1-yl)butan-1-one or similar derivatives.
科学研究应用
1-(4-Hydroxypiperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-(4-Hydroxypiperidin-1-yl)butan-1-one can be compared to other similar compounds, such as:
1-(4-Hydroxypiperidin-1-yl)propan-1-one: Similar structure but with a shorter carbon chain.
1-(4-Hydroxypiperidin-1-yl)pentan-1-one: Similar structure but with a longer carbon chain.
1-(4-Hydroxypiperidin-1-yl)butan-2-one: Similar structure but with the hydroxyl group in a different position.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
生物活性
1-(4-Hydroxypiperidin-1-yl)butan-1-one is a compound of interest in pharmacological research due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, including its interactions with biological targets, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound features a piperidine ring with a hydroxyl group, which is essential for its biological activity. The molecular formula is C9H17N1O1, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Notably, it has been studied for its interaction with the sigma-1 receptor (σ1R), which plays a critical role in neuroprotection and cellular signaling.
Interaction with Sigma-1 Receptor
Research indicates that compounds similar to this compound can bind to the σ1R, leading to neuroprotective effects. For instance, a study identified several drugs that bind to σ1R and promote cell growth in Huntington's disease models, suggesting that similar compounds may offer therapeutic benefits in neurodegenerative conditions .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Neuroprotective | Sigma-1 receptor agonist |
| 4-Chloro-N,N-dimethylpiperidine | Analgesic | Opioid receptor modulation |
| 5-Methylbenzothiazole | Anticancer | Induction of apoptosis |
Case Studies
Case Study 1: Neuroprotection in Huntington's Disease
In a study focusing on Huntington's disease, various compounds were screened for their ability to bind σ1R. Among them, derivatives of piperidine showed significant potential in enhancing cell viability in patient-derived fibroblasts. The results suggest that this compound could be explored further for its neuroprotective properties .
Case Study 2: Antidepressant Effects
Another investigation assessed the antidepressant-like effects of piperidine derivatives in animal models. The study found that compounds with structural similarities to this compound exhibited increased locomotor activity and reduced despair behaviors in forced swim tests, indicating potential antidepressant properties.
属性
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-3-9(12)10-6-4-8(11)5-7-10/h8,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBGOMJEYADOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














